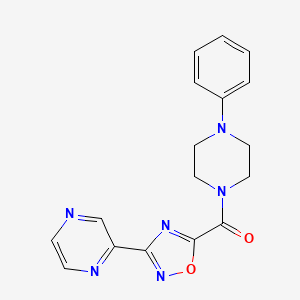

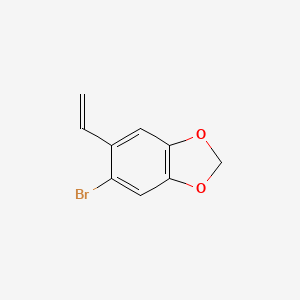

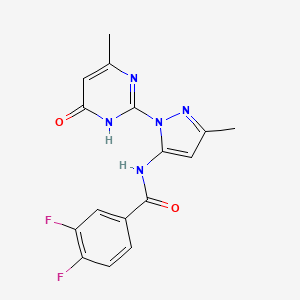

![molecular formula C20H16O5 B2518794 8-甲氧基-3-[(2E)-3-(4-甲氧基苯基)丙-2-烯酰]-2H-色满-2-酮 CAS No. 690213-92-4](/img/structure/B2518794.png)

8-甲氧基-3-[(2E)-3-(4-甲氧基苯基)丙-2-烯酰]-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromene derivatives has been a subject of interest due to their biological activities. In the first paper, a unique process for synthesizing 8a-methoxy-2H,6H-chromen-6-ones is described. The method involves phenolic oxidation by phenyliodonium diacetate (PIDA) in methanol, followed by reduction with DIBAL-H to yield 2-substituted-Δ3,4-chromenes. This process is notable for introducing the heteroatom from a side chain rather than an initially attached benzene ring .

In another study, an efficient synthesis of racemic 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, a potent inhibitor of phosphoinositide 3-kinase (PI3K), is reported. The synthesis involves a tandem oxa-Michael–Henry reaction, followed by a chemical resolution and derivation strategy to obtain enantiomerically pure forms of the compound. The absolute configurations of these chiral molecules were determined by circular dichroism .

The third paper presents the synthesis of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives. The process begins with the solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one. This compound is then α-brominated and cyclized with Thiourea to produce the main scaffold, which is further reacted with different Acid chloride to isolate title compound derivatives .

Molecular Structure Analysis

The molecular structure of 8-methoxy-2H-chromen-2-one derivatives is characterized by the presence of a chromene ring, which is a benzopyran derivative with a fused benzene and pyran ring. The methoxy group at the 8-position and various substituents at other positions contribute to the diversity of these compounds. The absolute configurations of chiral chromene derivatives can be determined using techniques such as circular dichroism, as demonstrated in the synthesis of enantiomerically pure 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromene derivatives include phenolic oxidation, tandem oxa-Michael–Henry reaction, α-bromination, and cyclization with Thiourea. These reactions are crucial for constructing the chromene core and introducing various functional groups that contribute to the biological activity of the compounds. The use of catalysts such as Piperidine and protecting groups like tert-butyldimethylsilyloxy (TBS) are also essential in the synthesis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxy-2H-chromen-2-one derivatives are influenced by their molecular structure. The presence of methoxy and other substituents affects properties such as solubility, melting point, and reactivity. The synthesized compounds' structures are confirmed using spectroscopic methods like 1H-NMR, FT-IR, and Mass spectral/LCMS analysis, which provide insights into their chemical properties. Additionally, the biological activities of these compounds, such as antimicrobial, antifungal, and antimalarial properties, are indicative of their chemical reactivity and interaction with biological targets .

科学研究应用

抗菌活性

与“8-甲氧基-3-[(2E)-3-(4-甲氧基苯基)丙-2-烯酰]-2H-色满-2-酮”在结构上相关的化合物已被合成和表征,显示出对一系列细菌培养物和真菌的抗菌活性。例如,香豆素衍生物的金属配合物在与金属配位后表现出增强的活性,展示了开发新型抗菌剂的潜在途径 (Vyas 等人,2009)。

有机合成和催化

有机合成研究已导致利用酚氧化合成色满-6-酮和相应的色满的新方法,展示了杂环合成的创新方法 (Pelter 等人,1997)。此外,聚苯乙烯负载催化剂已用于通过迈克尔加成合成华法林及其类似物,说明了这些化合物在药物化学和制药中的作用 (Alonzi 等人,2014)。

荧光和传感应用

某些衍生物在质子环境中表现出独特的荧光特性,表明它们在开发用于各种应用的荧光传感器中的效用 (Uchiyama 等人,2006)。此特性对于分子成像、诊断和环境传感中的应用至关重要。

天然产物合成

色满-2-酮衍生物已在具有潜在生物活性的天然产物中被发现。研究已从中国沉香等来源分离和表征了此类化合物,表明它们在寻找新的治疗剂中的重要意义 (Liu 等人,2008)。

光伏特性

已经对用于染料敏化太阳能电池的基于色满-2-酮的有机染料的电子和光伏特性进行了研究。这些研究探索了此类化合物在提高太阳能转换系统效率方面的潜力,突出了它们在可再生能源技术中的重要性 (Gad 等人,2020)。

属性

IUPAC Name |

8-methoxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-23-15-9-6-13(7-10-15)8-11-17(21)16-12-14-4-3-5-18(24-2)19(14)25-20(16)22/h3-12H,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBLWDSQANNIBO-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

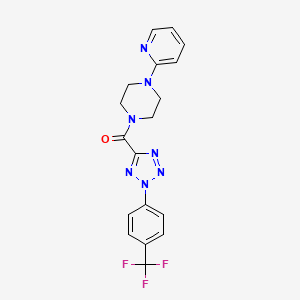

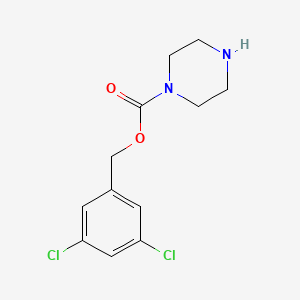

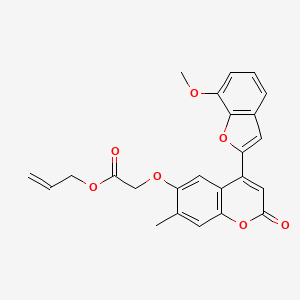

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2518714.png)

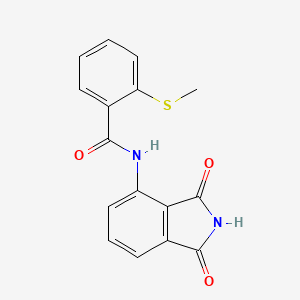

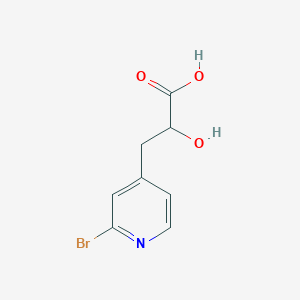

![5-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2518718.png)

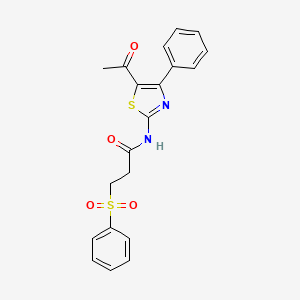

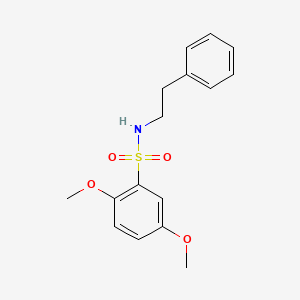

![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)